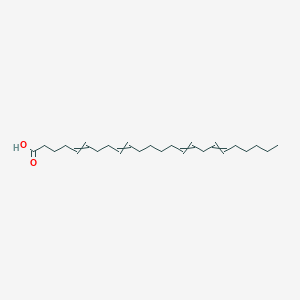

Tetracosa-5,9,15,18-tetraenoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

921212-20-6 |

|---|---|

Fórmula molecular |

C24H40O2 |

Peso molecular |

360.6 g/mol |

Nombre IUPAC |

tetracosa-5,9,15,18-tetraenoic acid |

InChI |

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,15-16,19-20H,2-5,8,11-14,17-18,21-23H2,1H3,(H,25,26) |

Clave InChI |

LOHQZVFGILIAEJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC=CCC=CCCCCC=CCCC=CCCCC(=O)O |

Origen del producto |

United States |

Classification and Nomenclature Within Very Long Chain Polyunsaturated Fatty Acids

Tetracosa-5,9,15,18-tetraenoic acid belongs to the class of organic compounds known as very long-chain fatty acids (VLCFAs), which are characterized by an aliphatic tail containing 22 or more carbon atoms. hmdb.ca The nomenclature of this fatty acid provides a precise description of its chemical structure. "Tetracosa-" indicates a chain of 24 carbon atoms. The suffix "-tetraenoic acid" signifies that it is a carboxylic acid with four (tetra) carbon-carbon double bonds (-en). The numbers 5, 9, 15, and 18 pinpoint the starting positions of these double bonds along the carbon chain, counting from the carboxyl group. The stereochemistry of these double bonds (whether they are cis or trans) is not specified in the name alone and would require further experimental data for complete elucidation.

Based on the position of the double bonds, fatty acids are also classified into omega (ω) families. The omega designation is determined by the position of the double bond closest to the methyl end (the omega end) of the fatty acid. For this compound, with a 24-carbon chain, the last double bond is at the 18th carbon. To determine its omega classification, we subtract the position of the last double bond from the total number of carbons: 24 - 18 = 6. Therefore, this compound is classified as an omega-6 (ω-6) fatty acid.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C24H40O2 |

| Molecular Weight | 360.57 g/mol |

| IUPAC Name | This compound |

| Lipid Number | C24:4 |

| Omega Classification | ω-6 |

Academic Significance and Research Gaps Pertaining to Tetracosa 5,9,15,18 Tetraenoic Acid

De Novo Biosynthesis and Elongation Processes

The creation of this compound within the cell is a multi-step process involving the extension of shorter fatty acid precursors and the introduction of double bonds at specific positions.

Precursor Substrates in C24 Fatty Acid Synthesis, including Docosatetraenoic Acids

The biosynthesis of a 24-carbon fatty acid like this compound relies on the availability of shorter polyunsaturated fatty acid (PUFA) precursors. These precursors undergo a series of elongation and desaturation reactions to achieve the final C24 structure. Key precursors in the synthesis of very-long-chain fatty acids (VLCFAs) include docosatetraenoic acids (C22:4). For instance, studies in rat astrocytes have shown that tetracosatetraenoic acid (24:4n-6) can be converted to docosahexaenoic acid (22:6n-3), highlighting the metabolic link between C22 and C24 fatty acids. ebi.ac.uk The specific isomer of docosatetraenoic acid that would serve as a direct precursor to this compound would depend on the enzymatic machinery available to introduce the double bond at the 5th position. It is also plausible that C20 polyenoic acid precursors could be elongated to form the C24 backbone. nih.gov

Enzymatic Machinery for Carbon Chain Elongation, such as Fatty Acid Desaturase 2

The elongation and desaturation of fatty acid chains are carried out by a dedicated set of enzymes. The elongation of very-long-chain fatty acids occurs primarily in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA.

Key enzymes in this process include:

Fatty Acid Elongases (ELOVLs): These enzymes catalyze the initial condensation step in the elongation cycle. Different ELOVL isoforms exhibit specificity for fatty acids of varying chain lengths and degrees of saturation.

3-ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate.

3-hydroxyacyl-CoA Dehydratase (HACD): This enzyme removes a water molecule to create a trans-2-enoyl-CoA.

trans-2-enoyl-CoA Reductase (TER): This enzyme reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

Intracellular Trafficking and Activation

Once synthesized or taken up from the extracellular environment, this compound must be transported within the cell and activated to participate in metabolic pathways.

Fatty Acid Transport Protein 1 (FATP1) Mediated Cellular Uptake

The uptake of long-chain fatty acids across the plasma membrane is facilitated by a family of proteins known as Fatty Acid Transport Proteins (FATPs). wikipedia.orgberkeley.edu FATP1 is a prominent member of this family, expressed in key metabolic tissues like adipose tissue and skeletal muscle. berkeley.edunih.gov It plays a crucial role in enhancing the cellular uptake of long-chain fatty acids. nih.gov FATP1 is also involved in the transport of polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), into the brain. researchgate.net Given that this compound is a very-long-chain polyunsaturated fatty acid, it is highly probable that FATP1 is involved in its transport across cellular membranes. nih.gov Once inside the cell, FATPs are also thought to participate in the activation of these fatty acids, preventing their efflux. nih.gov

Acyl-CoA Formation and the Role of Long-Chain Fatty-Acid CoA Ligases

Before a fatty acid can be metabolized, it must be activated by being attached to Coenzyme A (CoA), a process that forms a fatty acyl-CoA thioester. This activation is catalyzed by a family of enzymes called Acyl-CoA synthetases or long-chain fatty-acid CoA ligases (LACS). nih.govnih.gov These enzymes are essential for initiating fatty acid metabolism, as the resulting acyl-CoA can then enter pathways such as beta-oxidation or be incorporated into complex lipids. nih.govnih.gov The reaction is irreversible and requires ATP. nih.gov There are multiple isoforms of LACS, each with different tissue distributions and substrate specificities for fatty acids of varying chain lengths. nih.gov For a very-long-chain fatty acid like this compound, specific very-long-chain acyl-CoA synthetases (VLC-ACS) would be responsible for its activation. This activation step essentially traps the fatty acid within the cell for subsequent metabolic processing. aocs.org

Catabolic Routes and Beta-Oxidation Pathways

The breakdown of this compound for energy production occurs through the process of beta-oxidation. Due to its very long chain length, the initial stages of its catabolism take place in peroxisomes. wikipedia.orgnih.gov

Peroxisomal beta-oxidation differs slightly from the mitochondrial pathway. The first step in peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase, which produces hydrogen peroxide (H2O2) as a byproduct. libretexts.org The subsequent steps involving hydration and dehydrogenation are carried out by a multifunctional enzyme. reactome.org The process continues, shortening the fatty acid chain by two carbons in each cycle and producing acetyl-CoA. wikipedia.org

Once the fatty acid chain has been sufficiently shortened within the peroxisomes, the resulting medium-chain fatty acyl-CoA can then be transported to the mitochondria for the completion of beta-oxidation. wikipedia.org The mitochondrial beta-oxidation spiral further breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle to generate ATP. wikipedia.org The presence of double bonds in this compound requires additional auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the non-standard intermediates that arise during the breakdown of unsaturated fatty acids. libretexts.org

| Metabolic Process | Key Components | Cellular Location |

| Biosynthesis | Docosatetraenoic acids, Fatty Acid Elongases, Fatty Acid Desaturases | Endoplasmic Reticulum |

| Cellular Uptake | Fatty Acid Transport Protein 1 (FATP1) | Plasma Membrane |

| Activation | Long-Chain Fatty-Acid CoA Ligases (Acyl-CoA Synthetases) | Cytosol, Organelle Membranes |

| Catabolism (Initial) | Acyl-CoA Oxidase, Multifunctional Enzyme | Peroxisomes |

| Catabolism (Final) | Beta-oxidation enzymes, Auxiliary enzymes | Mitochondria |

Acylcarnitine Intermediates in Mitochondrial Transport

Long-chain and very long-chain fatty acids cannot freely pass through the inner mitochondrial membrane. youtube.com Their transport into the mitochondrial matrix is facilitated by the carnitine shuttle system, a crucial metabolic pathway. youtube.comyoutube.com In the cytoplasm, the fatty acid is first activated by conversion to its acyl-CoA derivative. youtube.com This activated form, tetracosa-5,9,15,18-tetraenoyl-CoA, is then esterified to carnitine, forming tetracosa-5,9,15,18-tetraenoylcarnitine. nih.govnih.gov

This acylcarnitine ester serves as the transportable intermediate. nih.gov It traverses the inner mitochondrial membrane via a specific transporter, the carnitine-acylcarnitine translocase (CACT). youtube.comresearchgate.net This process involves an exchange mechanism where one molecule of acylcarnitine is imported into the matrix for every molecule of free carnitine that is exported out. researchgate.net The formation of acylcarnitine intermediates is a rate-limiting step for the oxidation of long-chain fatty acids in the mitochondria. elsevierpure.com Studies have shown that acyl-L-carnitine can act as a reservoir of activated acyl groups, existing in equilibrium with the acyl-CoA pool. nih.govst-andrews.ac.uk

Enzymes Involved in Acylcarnitine Interconversion, including Carnitine O-Palmitoyltransferase

The interconversion between acyl-CoA and acylcarnitine is catalyzed by a family of enzymes known as carnitine acyltransferases. nih.gov For very long-chain fatty acids, the key enzymes are Carnitine O-Palmitoyltransferase I (CPT1) and Carnitine O-Palmitoyltransferase II (CPT2). nih.govresearchgate.net

Carnitine O-Palmitoyltransferase I (CPT1) : Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytoplasmic long-chain acyl-CoA (like tetracosa-5,9,15,18-tetraenoyl-CoA) and carnitine into the corresponding acylcarnitine. nih.govresearchgate.net This reaction releases coenzyme A into the cytoplasm. youtube.com There are different isoforms of CPT1, with CPT1A being the liver isoform and CPT1B found in muscle. wikipedia.org

Carnitine-Acylcarnitine Translocase (CACT) : This carrier protein, located in the inner mitochondrial membrane, is responsible for transporting the acylcarnitine ester across the membrane into the mitochondrial matrix. youtube.comresearchgate.net

Carnitine O-Palmitoyltransferase II (CPT2) : Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process. researchgate.net It converts the imported acylcarnitine back into acyl-CoA and free carnitine. nih.govresearchgate.net The newly formed acyl-CoA is then available for beta-oxidation within the mitochondria, while the liberated carnitine is transported back to the cytoplasm to be reused. researchgate.net

The coordinated action of these enzymes ensures the efficient transport of fatty acids for energy metabolism.

| Enzyme | Location | Function |

| Carnitine O-Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine. nih.govresearchgate.net |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix. youtube.comresearchgate.net |

| Carnitine O-Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back to acyl-CoA. nih.govresearchgate.net |

Derivatization and Further Metabolic Transformations

Once formed, this compound can undergo further metabolic changes, including modifications to its structure and conversion into other complex fatty acids.

Hydroxylation and Epoxidation Pathways

VLC-PUFAs can be modified through hydroxylation, a process that introduces a hydroxyl (-OH) group into the fatty acid chain. A key pathway is 2-hydroxylation, catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). biomolther.org This process creates 2-hydroxy VLCFAs, which are primarily found in specific sphingolipids, such as the ceramides (B1148491) of the epidermis and the galactosylceramides of the nervous system's myelin. biomolther.org While direct evidence for the hydroxylation of this compound is specific, the general pathway for VLCFAs suggests it could be a substrate for such modifications.

Epoxidation is another potential transformation for polyunsaturated fatty acids. This reaction involves the conversion of a double bond into an epoxide ring. While specific epoxidation pathways for this compound are not detailed in the available literature, PUFAs are common substrates for cytochrome P450 enzymes, which can catalyze epoxidation. These reactions can lead to the formation of various signaling molecules.

Conversion to Other Very Long-Chain Polyunsaturated Fatty Acids (e.g., C24:5, C24:6)

This compound (C24:4) can serve as a precursor for the synthesis of more unsaturated VLC-PUFAs. This occurs through a series of elongation and desaturation reactions that take place in the endoplasmic reticulum. aocs.org

The conversion process involves enzymes from the Elongation of Very Long Chain Fatty Acids (ELOVL) family and fatty acid desaturases. aocs.org For instance, a C24:4 fatty acid can be desaturated to form tetracosapentaenoic acid (C24:5). hmdb.canih.gov A subsequent desaturation step could then potentially produce tetracosahexaenoic acid (C24:6). nih.gov Studies on the metabolism of [1-14C]tetracosatetraenoic acid (C24:4, n-6), a positional isomer, have shown it can be metabolized in cultured skin fibroblasts. nih.govnih.gov The biosynthesis of tetracosapentaenoic (C24:5) and tetracosahexaenoic (C24:6) acids has been documented in various tissues, indicating the presence of enzymatic machinery capable of these conversions. nih.govaocs.org

The ELOVL4 enzyme is particularly known for its role in synthesizing very long-chain fatty acids (≥C26), while ELOVL2 and ELOVL5 are involved in elongating C18-C22 PUFAs, which are precursors to the C24 series. biomolther.orgaocs.org

| Precursor Fatty Acid | Potential Product | Metabolic Process |

| This compound (C24:4) | Tetracosapentaenoic acid (C24:5) | Desaturation |

| Tetracosapentaenoic acid (C24:5) | Tetracosahexaenoic acid (C24:6) | Desaturation |

Occurrence and Biological Distribution of Tetracosa 5,9,15,18 Tetraenoic Acid Analogues

Natural Sources and Organismal Presence

The distribution of tetracosatetraenoic acid analogues, a class of very-long-chain polyunsaturated fatty acids (VLCPUFAs), is highly specific, with their identification primarily in animal tissues, marine ecosystems, and select microbial sources.

Identification in Animal Tissues and Biological Fluids

VLCPUFAs, including isomers of tetracosatetraenoic acid, are notably concentrated in mammalian tissues characterized by high metabolic activity and specialized functions, such as the testis, brain, and retina.

In the mammalian testis , these fatty acids are crucial for the process of spermatogenesis. Research has shown that rat seminiferous tubules contain significant levels of C24:4n-6, an isomer of tetracosatetraenoic acid. These VLCPUFAs are found esterified in various lipid classes, including glycerophospholipids, triglycerides, and cholesterol esters, highlighting their importance in the structural and functional integrity of germ cells and Sertoli cells.

The brain and retina are other key sites for the accumulation of VLCPUFAs. These tissues are rich in polyunsaturated fatty acids, which are essential for neural function and visual processes. While the presence of various VLCPUFAs is established, the specific identification of Tetracosa-5,9,15,18-tetraenoic acid in these tissues is an area of active investigation. The biosynthesis of these complex fatty acids is known to occur in situ from shorter-chain precursors.

Table 1: Presence of Tetracosatetraenoic Acid Analogues in Animal Tissues

| Tissue | Organism | Specific Analogue Identified | Lipid Class Association |

|---|---|---|---|

| Testis | Rat | C24:4n-6 | Glycerophospholipids, Triglycerides, Cholesterol Esters |

| Brain | Mammals | General VLCPUFAs | Not specified |

| Retina | Mammals | General VLCPUFAs | Not specified |

Occurrence in Marine and Aquatic Organisms

The marine environment is a rich reservoir of diverse fatty acid structures, including a variety of tetracosatetraenoic acid analogues. These compounds are found in a range of organisms, from fish to invertebrates, and play a role in their adaptation to specific ecological niches.

Fish are a significant source of VLCPUFAs, which they can either obtain from their diet or synthesize endogenously. These fatty acids are particularly concentrated in the eyes, brain, and gonads, where they are believed to be essential for vision, neural function, and reproduction. Research on species like the gilthead sea bream has identified a complex profile of VLCPUFAs.

Marine invertebrates , such as sponges and mollusks, are known to produce a remarkable array of unusual fatty acids, including non-methylene-interrupted (NMI) fatty acids. Sponges, in particular, are known to contain very-long-chain Δ5,9 fatty acids, a structural feature shared with this compound. These compounds are thought to have structural and functional roles in cell membranes, potentially offering resistance to oxidative stress. nih.gov While the exact 5,9,15,18 isomer has not been definitively reported, the prevalence of related structures in these organisms is noteworthy. nih.gov

Table 2: Occurrence of Tetracosatetraenoic Acid Analogues in Marine and Aquatic Organisms

| Organism Type | Specific Organism (Example) | Type of Analogue | Key Findings |

|---|---|---|---|

| Fish | Gilthead Sea Bream | General VLCPUFAs | Concentrated in eyes, brain, and gonads. |

| Sponges | Not specified | Δ5,9 dienoic long-chain fatty acids | High concentrations of related NMI fatty acids. nih.gov |

| Mollusks | Not specified | Non-methylene-interrupted fatty acids | Capable of de novo synthesis of NMI fatty acids. |

Microbial and Fungal Isolates Producing Tetracosatetraenoic Acid Structures

The microbial world also contributes to the diversity of fatty acid structures, although the production of tetracosatetraenoic acids appears to be less common than that of other polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

While many microorganisms, including various fungi and bacteria, are known to produce a range of polyunsaturated fatty acids, specific reports on the isolation of strains that produce significant quantities of tetracosatetraenoic acid are limited. Research has largely focused on microbes that are prolific producers of more common PUFAs for commercial applications. However, the enzymatic machinery for fatty acid elongation and desaturation exists in these organisms, suggesting the potential for identifying or engineering strains capable of producing novel VLCPUFAs.

Comparative Analysis of Tetracosatetraenoic Acid Isomers in Diverse Biological Systems

The distribution of tetracosatetraenoic acid isomers varies significantly across different biological systems, reflecting distinct biosynthetic pathways and physiological roles. A comparative analysis reveals a fascinating divergence in the types of isomers found in terrestrial versus marine life.

In mammalian systems , the predominant isomers of tetracosatetraenoic acid belong to the n-6 family, with C24:4n-6 being a notable example found in the testis. This suggests a biosynthetic pathway that primarily utilizes n-6 precursors, such as linoleic acid.

In contrast, marine organisms , particularly invertebrates, are characterized by the presence of non-methylene-interrupted (NMI) fatty acids. These include isomers with Δ5,9 and other unusual double bond placements, which are structurally distinct from the methylene-interrupted pattern of n-3 and n-6 fatty acids. The biosynthesis of these NMI fatty acids involves unique desaturase and elongase enzymes that are not typically found in vertebrates. This fundamental difference in biosynthetic capability leads to the diverse array of tetracosatetraenoic acid isomers observed in nature. The specific isomer, this compound, with its combination of methylene-interrupted and non-methylene-interrupted features, represents an intriguing structure whose precise distribution and biosynthetic origin are still being elucidated.

Advanced Analytical Methodologies for Tetracosa 5,9,15,18 Tetraenoic Acid Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of complex lipid mixtures, allowing for the isolation of individual fatty acids before their identification and quantification.

Gas-Liquid Chromatography (GLC) for Fatty Acid Profiling

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a cornerstone for fatty acid analysis. sfu.ca The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a column. sfu.ca For fatty acids, which are not inherently volatile, a derivatization step is necessary to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs). sfu.ca This is often achieved through transmethylation with reagents like BF3 and methanol. sfu.ca

The separation of FAMEs in GLC is dependent on their chain length and the degree and position of unsaturation. sfu.ca Capillary columns, often made of fused silica (B1680970) and coated with a polar stationary phase like Carbowax-20M, are commonly used for detailed fatty acid profiling. chinaoils.cn The use of an internal standard, such as C23:0 methyl ester, allows for accurate quantification of the individual fatty acids present in a sample. chinaoils.cn The process involves extracting the lipids, saponifying them to release the fatty acids, and then methylating them before injection into the GLC system. chinaoils.cnnih.gov

High-Performance Liquid Chromatography (HPLC) for Lipid Analysis

While GLC is a powerful tool, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly in the analysis of less volatile or thermally labile lipids and for the separation of isomers. hplc.eu HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. A key advantage of HPLC is that derivatization is not always required, allowing for the analysis of free fatty acids. hplc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid analysis, where separation is based on the hydrophobicity of the molecules. nih.gov This means that retention is influenced by the acyl chain length and the number of double bonds. nih.gov For instance, longer chain fatty acids and those with fewer double bonds will be retained longer on a C18 or C8 column. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes (sub-2 µm), has significantly improved resolution and reduced analysis times. nih.govnih.gov

HPLC is particularly adept at separating geometric (cis/trans) and positional isomers of unsaturated fatty acids, a task that can be challenging for GLC. hplc.eu Specialized columns, such as those with cholesterol-bonded stationary phases, can enhance the separation of these isomers due to their higher molecular shape selectivity. hplc.eu

| Parameter | Gas-Liquid Chromatography (GLC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a gas mobile phase and a liquid stationary phase. sfu.ca | Partitioning between a liquid mobile phase and a solid stationary phase. hplc.eu |

| Derivatization | Required (e.g., methylation to FAMEs). sfu.ca | Often not required for free fatty acids. hplc.eu |

| Typical Analytes | Volatile or semi-volatile compounds. sfu.ca | Non-volatile and thermally labile compounds. hplc.eu |

| Isomer Separation | Can separate some isomers, but can be challenging for geometric and positional isomers. hplc.eu | Excellent for separating geometric and positional isomers. hplc.eu |

| Primary Separation Factor | Boiling point and polarity. sfu.ca | Polarity and hydrophobicity. nih.gov |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of fatty acids, often coupled with a chromatographic separation technique.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful two-dimensional analytical approach. ub.edu As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries. ub.edu The total ion chromatogram (TIC) can be used for quantification, often by integrating the peak area of specific ions. ub.edu

This technique allows for the sensitive and selective determination of a wide range of fatty acids in complex mixtures, including short-chain, branched-chain, and polyunsaturated fatty acids. researchgate.net For quantitative analysis, an internal standard is typically added to the sample before extraction and derivatization. chinaoils.cn

High-Resolution Mass Spectrometry and Negative Chemical Ionization (NCI-MS) for Enhanced Sensitivity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This accuracy allows for the determination of the elemental composition of an analyte, which is invaluable for confirming the identity of known fatty acids and for identifying unknown compounds. nih.gov

Negative Chemical Ionization (NCI) is a "soft" ionization technique that is particularly well-suited for the analysis of electrophilic compounds. To enhance the sensitivity of fatty acid detection by NCI-MS, they are often derivatized with an electrophilic reagent such as pentafluorobenzyl (PFB) bromide. nih.govnih.gov This derivatization significantly increases the ionization efficiency of the fatty acids in the NCI source. nih.gov The NCI-MS technique is exceptionally sensitive, with detection limits reported in the femtogram range, making it several orders of magnitude more sensitive than positive chemical ionization methods for FAMEs. nih.gov The use of ammonia (B1221849) as a reagent gas in NCI-MS has been shown to further enhance sensitivity and reduce the dependence of the signal on the degree of chlorination in certain compounds. nih.gov

| Technique | Principle | Advantages for Fatty Acid Analysis |

| GC-MS | Separates FAMEs by GC, followed by ionization and fragmentation for identification and quantification. ub.edu | Provides structural confirmation through fragmentation patterns and allows for sensitive quantification. ub.eduresearchgate.net |

| HRMS | Measures mass-to-charge ratio with very high accuracy. nih.gov | Enables determination of elemental composition, aiding in unambiguous identification. nih.gov |

| NCI-MS | A soft ionization technique that generates negative ions, often after derivatization with an electrophilic group. nih.govnih.gov | Offers extremely high sensitivity, with detection limits in the femtogram range for PFB-derivatized fatty acids. nih.gov |

Spectroscopic Methods for Positional and Stereoisomeric Analysis, including Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) Spectroscopy

While chromatographic and mass spectrometric methods are powerful for identifying and quantifying fatty acids, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy provide detailed information about the specific positions of double bonds and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in a fatty acid molecule. nih.gov This information can be used to determine the positions of double bonds and the stereochemistry (cis or trans) of these bonds. For complex fatty acids, two-dimensional NMR techniques (e.g., COSY, HMBC) can be employed to establish the connectivity between different parts of the molecule. The quantitative analysis of monomer composition in polyhydroxyalkanoates by GC-MS has shown results that coincide with those obtained by NMR spectroscopy, highlighting the reliability of both techniques. nih.gov

Ultraviolet (UV) Spectroscopy can be used to provide information about the presence of conjugated double bond systems in fatty acids. While non-conjugated polyunsaturated fatty acids show minimal UV absorbance, conjugated systems exhibit characteristic strong absorption at specific wavelengths. This property can be useful for identifying and quantifying fatty acids that contain conjugated double bonds.

Isotopic Labeling Strategies in Metabolic Tracing and Lipidomics

Isotopic labeling has become an indispensable tool for investigating the metabolic fate of fatty acids, including complex very-long-chain polyunsaturated fatty acids (VLCPUFAs) like tetracosa-5,9,15,18-tetraenoic acid. nih.govbioscientifica.com By introducing atoms with a heavier, non-radioactive isotope (a stable isotope) into a fatty acid molecule, researchers can trace its journey through various metabolic pathways in vivo and in vitro. bioscientifica.comnih.gov This approach provides detailed quantitative information on the dynamics of fatty acid absorption, transport, storage, and conversion into other metabolites. nih.govnih.gov

The most commonly employed stable isotopes in lipid metabolism studies are deuterium (B1214612) (²H) and carbon-13 (¹³C). nih.govmdpi.com These isotopes are used to create tracer molecules that are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The choice between ²H and ¹³C depends on the specific research question. ¹³C-labeled tracers are often favored as the carbon backbone is less susceptible to loss during metabolic processes like desaturation, compared to deuterium atoms which can sometimes be exchanged. mdpi.com

Methodological Approaches:

The administration of isotopically labeled fatty acids can be achieved through several methods, each suited for different experimental designs: nih.gov

Oral Administration: A single dose (pulse) or multiple timed doses of the labeled fatty acid, often incorporated into a fat-containing meal, are ingested. This method is ideal for studying dietary fatty acid absorption, chylomicron formation, and subsequent distribution to tissues. nih.gov

Intravenous Infusion: A continuous infusion of the labeled fatty acid allows for the study of plasma fatty acid kinetics, such as turnover rates, tissue uptake, and oxidation, by achieving a steady state of the tracer in the bloodstream. nih.govnih.gov

Following administration, biological samples such as blood plasma, specific tissues, or even entire organisms are collected over time. nih.govnih.gov Lipids are then extracted, separated into different classes (e.g., free fatty acids, triglycerides, phospholipids), and analyzed.

Analytical Detection and Quantification:

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary technique for detecting and quantifying the labeled fatty acid and its metabolic products. nih.govnih.govckisotopes.com The mass spectrometer identifies molecules based on their mass-to-charge ratio, allowing it to distinguish between the unlabeled (endogenous) fatty acid and its heavier, isotope-labeled version. ckisotopes.com By measuring the ratio of the labeled to unlabeled species in different lipid pools over time, researchers can calculate metabolic flux rates. bioscientifica.com

For instance, if ¹³C-labeled this compound were administered, its appearance in plasma triglycerides, cholesteryl esters, and phospholipids (B1166683) would reveal how it is esterified and transported in lipoproteins. capes.gov.br Furthermore, the detection of ¹³C-labeled metabolites, such as shorter-chain fatty acids, would provide direct evidence of its breakdown through processes like beta-oxidation. nih.gov Conversely, tracing a labeled precursor like ¹³C-linoleic acid could demonstrate its elongation and desaturation to form this compound, elucidating its biosynthetic pathway. nih.gov

| Isotope Type | Common Labeled Precursors | Primary Analytical Technique | Key Metabolic Insights |

|---|---|---|---|

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, [¹³C]-Fatty Acids | GC-MS, LC-MS | De novo synthesis, elongation, desaturation, oxidation, incorporation into complex lipids. nih.govnih.govoup.com |

| Deuterium (²H or D) | [d]-Fatty Acids, Deuterated Water (D₂O) | GC-MS, LC-MS, NMR | Fatty acid turnover, interconversion, oxidation, and whole-body lipid dynamics. nih.govnih.govyoutube.com |

Research Findings from Isotopic Tracing:

While specific tracing studies on this compound are not widely documented, extensive research on other long-chain polyunsaturated fatty acids provides a framework for the expected metabolic behavior. Studies using stable isotopes have been crucial in:

Quantifying the conversion rates of precursor essential fatty acids like linoleic acid and alpha-linolenic acid into longer, more unsaturated fatty acids such as arachidonic acid and docosahexaenoic acid. nih.gov

Demonstrating the differential partitioning of various fatty acids into either storage pools (triglycerides) or structural components (phospholipids) within cell membranes. oup.com

Revealing the dynamics of fatty acid oxidation for energy production, showing how factors like diet and exercise influence the fate of specific fatty acids. bioscientifica.comnih.gov

Elucidating the pathways of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors like glucose) by tracing the incorporation of ¹³C from labeled glucose into the carbon backbone of newly synthesized fatty acids. nih.govbiorxiv.org

| Tracer Administration Method | Typical Study Duration | Primary Application | Example Finding |

|---|---|---|---|

| Oral Pulse Dose | Hours to Days | Studying dietary fat absorption and processing. nih.gov | Tracking the appearance of a labeled dietary fatty acid in chylomicron triglycerides. nih.gov |

| Primed-Constant Intravenous Infusion | Hours | Measuring plasma fatty acid kinetics and tissue uptake. nih.gov | Determining the rate of appearance and disappearance of a fatty acid from the blood. bioscientifica.com |

| Cell Culture with Labeled Media | Hours to Days | Investigating intracellular metabolic pathways. nih.gov | Tracing ¹³C from glucose into newly synthesized palmitate to measure de novo lipogenesis. biorxiv.org |

By applying these established isotopic labeling and lipidomics methodologies, researchers can precisely map the metabolic journey of this compound, from its synthesis or dietary intake to its ultimate functional role or catabolism within an organism.

Chemical Synthesis and Biotechnological Production of Tetracosa 5,9,15,18 Tetraenoic Acid Analogues

De Novo Chemical Synthesis Routes for Polyunsaturated Fatty Acids

De novo synthesis, in a chemical context, refers to the construction of complex molecules from simpler, readily available precursors, as opposed to modifying existing complex molecules. wikipedia.org The chemical synthesis of polyunsaturated fatty acids is a challenging task that requires precise control over stereochemistry and the position of double bonds. Unlike the iterative enzymatic process in cells, chemical routes often involve a convergent strategy, where different fragments of the target molecule are synthesized separately and then joined together.

A common strategy involves the use of organometallic coupling reactions to build the carbon skeleton. For instance, the synthesis of (5Z,9Z)-tetradeca-5,9-dienedioic acid, a dienoic acid analogue, was achieved through a multi-step process starting with the Ti-catalyzed homocyclomagnetization of a 1,2-diene precursor. mdpi.com This was followed by hydrolysis and oxidation to yield the final dicarboxylic acid. mdpi.com Such routes highlight the necessity of advanced organometallic chemistry to create the specific geometry of the double bonds.

The general steps in a de novo chemical synthesis of a PUFA analogue can be summarized as:

Precursor Synthesis: Smaller, functionalized building blocks containing the desired stereochemistry for future double bond placement are prepared. This may involve using acetylenic compounds, which can be selectively reduced to Z-alkenes.

Carbon Chain Assembly: The building blocks are coupled together. Common methods include Wittig reactions, Grignard reactions, or modern cross-coupling reactions like Suzuki or Negishi coupling to form the carbon-carbon bonds that make up the fatty acid backbone.

Functional Group Manipulation: Throughout the synthesis, protecting groups are used to prevent unwanted side reactions of functional groups like carboxylic acids or alcohols. These groups are removed in later steps.

Introduction of Unsaturation: Double bonds are introduced with high stereocontrol. This is often the most critical and challenging part of the synthesis. The use of alkyne precursors followed by stereoselective reduction (e.g., using Lindlar's catalyst for a cis double bond) is a classic strategy.

Final Deprotection and Purification: All protecting groups are removed to unveil the final PUFA molecule, which is then purified using techniques like chromatography.

Enzymatic and Chemoenzymatic Transformation Methods, including Fungal Peroxygenases for Regioselective Epoxidation

Enzymatic and chemoenzymatic methods offer a greener and highly selective alternative to purely chemical synthesis for modifying PUFAs. nih.gov Enzymes can operate under mild conditions and exhibit remarkable specificity, which is particularly valuable when dealing with molecules that have multiple reactive sites.

A prominent example of this is the regioselective epoxidation of PUFAs by fungal unspecific peroxygenases (UPOs). These enzymes can introduce an epoxide group at a specific double bond within the fatty acid chain, a reaction that is difficult to control with traditional chemical oxidants like m-chloroperbenzoic acid, which often leads to a mixture of mono- and di-epoxides. csic.esacs.org

Research has highlighted the utility of UPOs from different fungal sources for their distinct selectivity profiles:

Agrocybe aegerita (AaeUPO): This enzyme demonstrates strict regioselectivity for epoxidizing the last double bond (n-3 position) of n-3 PUFAs. nih.govmdpi.com For example, it converts eicosapentaenoic acid (EPA) almost quantitatively into its 17,18-epoxide. mdpi.com Furthermore, this reaction proceeds with very high enantioselectivity (ee > 99%). nih.gov

Collariella virescens (rCviUPO): In contrast, this recombinant UPO is highly regioselective for the last double bond (n-6 position) of n-6 PUFAs, such as dihomo-γ-linolenic acid (DGLA). mdpi.com

Marasmius rotula (MroUPO): This enzyme tends to be less specific and can produce a variety of epoxidized products. csic.es However, through protein engineering, variants of MroUPO have been created with narrowed access channels that mimic the high regioselectivity of AaeUPO. acs.org

These enzymatic reactions are highly efficient, often achieving nearly complete conversion of the fatty acid substrate. acs.org The resulting epoxides can be produced on a preparative scale and their structures confirmed by NMR and chiral HPLC. acs.orgmdpi.com This enzymatic approach overcomes the lack of specificity seen in chemical epoxidation methods. csic.es

| Enzyme | Substrate (Fatty Acid) | Selectivity | Product | Conversion/Yield | Reference |

| Agrocybe aegerita UPO (AaeUPO) | n-3 PUFAs (e.g., EPA) | Strict regioselectivity for the last (n-3) double bond. Total S/R enantioselectivity. | 17(S),18(R)-Epoxide | 91% quantitative conversion | mdpi.com, nih.gov |

| Collariella virescens UPO (rCviUPO) | n-6 PUFAs (e.g., DGLA) | High regioselectivity for the last (n-6) double bond. | Mono-epoxide at the last double bond | >99% conversion | mdpi.com |

| Engineered Marasmius rotula UPO (I153F/S156F) | α-Linolenic acid | Regioselective (95% to >99%) for the Δ15 double bond. | cis,cis-15,16-epoxyoctadeca-9,12-dienoic acid | Nearly complete conversion | acs.org, acs.org |

This table summarizes the regioselective epoxidation of polyunsaturated fatty acids by different fungal peroxygenases, highlighting their specificities and efficiencies.

Beyond epoxidation, other enzymatic transformations, such as those using lipases for transesterification, are employed to create structured lipids, like the synthesis of docosahexaenoyl triacylglycerides from ethyl esters of DHA and glycerol. nih.gov

Strategies for Carbon Chain Extension and Desaturation in vitro

The in vitro construction of PUFAs from simpler precursors mimics the biological pathways of fatty acid synthesis, elongation, and desaturation. This involves harnessing the specific enzymes responsible for these steps in a controlled, cell-free environment.

Carbon Chain Extension:

The elongation of a fatty acid chain occurs in cycles, typically adding two carbon units at a time. youtube.com This process is catalyzed by a system of enzymes known as elongases. In an in vitro setting, membrane fractions prepared from yeast or other expression systems containing these elongase proteins can be used. nih.gov The basic requirements for an in vitro elongation reaction are:

An acyl-CoA starter molecule (the fatty acid to be elongated).

A two-carbon donor, which is typically malonyl-CoA. nih.gov

A reducing agent, usually NADPH.

The reaction proceeds through a four-step cycle: condensation, reduction, dehydration, and a second reduction, ultimately yielding an acyl-CoA molecule that is two carbons longer than the starting substrate. This process can be repeated to systematically build up the carbon chain to the desired length. youtube.comnih.gov

Desaturation:

The introduction of double bonds into the fatty acid chain is performed by a class of enzymes called fatty acid desaturases. numberanalytics.com These enzymes are often specific to the position at which they create the double bond (e.g., Δ5, Δ6, Δ9 desaturases) and can have preferences for their substrates. jst.go.jpnih.gov

In vitro desaturase assays have been developed using homogenates or purified enzymes from cells (like yeast) engineered to express a specific desaturase. jst.go.jpplos.org These assays demonstrate that desaturases catalyze the removal of two hydrogen atoms to form a double bond, a reaction that requires molecular oxygen, a reducing equivalent (NADH or NADPH), and an electron transport chain involving cytochrome b5. nih.govnumberanalytics.com

A key finding from in vitro studies is the difference in substrate preference among desaturases. While some utilize fatty acids linked to coenzyme A (acyl-CoA), others prefer substrates that are part of a phospholipid molecule, such as phosphatidylcholine. nih.gov For example, the Δ9 desaturase from Saccharomyces cerevisiae was confirmed to use acyl-CoA substrates, whereas desaturases involved in the DHA synthesis pathway, like a Δ12 desaturase from Phytophthora sojae, preferentially use phosphatidylcholine-linked substrates. nih.gov

| Enzyme Class | Function | Substrate Type | Example Enzyme | Reference |

| Elongase | Adds two carbon units to the fatty acid chain. | Acyl-CoA | Yeast-expressed elongases | nih.gov |

| Δ9 Desaturase | Introduces a double bond at the 9th carbon from the carboxyl end. | Acyl-CoA | S. cerevisiae OLE1 | nih.gov |

| Δ12 Desaturase | Introduces a double bond at the 12th carbon. | Phosphatidylcholine-linked acyl groups | P. sojae desaturase | nih.gov |

| Δ5/Δ6 Desaturase | Introduces double bonds at the 5th or 6th carbon, respectively. Key for HUFA synthesis. | Acyl-CoA | Human FADS1/FADS2 | nih.gov |

| Δ4 Desaturase | Introduces a double bond at the 4th carbon. | Phosphatidylcholine-linked acyl groups | Thraustochytrium sp. desaturase | nih.gov |

This table outlines the key enzyme classes involved in the in vitro elongation and desaturation of fatty acids, their functions, and substrate preferences.

By combining specific elongases and desaturases in a stepwise, in vitro system, it is possible to synthesize custom-designed PUFAs like analogues of tetracosa-5,9,15,18-tetraenoic acid from simpler, saturated, or monounsaturated starting materials.

Q & A

Q. What are the primary natural sources and structural characteristics of Tetracosa-5,9,15,18-tetraenoic acid?

- Methodological Answer : This very-long-chain polyunsaturated fatty acid (VLCPUFA) is primarily found in marine organisms, including tuna, herring, cod liver, and humpback whale tissues. Its structure (C24H36O2) contains four cis-configured double bonds at positions 5, 9, 15, and 18, distinguishing it from related fatty acids like nisinic acid (24:6 n-3) . Structural confirmation requires techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), with purity validation via HPLC (≥95% threshold) .

Q. How is this compound biosynthesized in biological systems?

- Methodological Answer : Biosynthesis occurs through elongation and Δ6-desaturation of dietary α-linolenic acid (18:3 n-3), particularly in fish and mammalian neural tissues. Key experimental approaches include isotopic tracer studies to track carbon chain elongation and gene knockout models to identify desaturase enzymes (e.g., FADS2). Comparative studies in rats reveal β-oxidation pathways converting it to docosahexaenoic acid (DHA; 22:6 n-3), necessitating controlled dietary interventions to isolate synthesis mechanisms .

Advanced Research Questions

Q. What methodological challenges arise in handling and solubilizing this compound for in vitro studies?

- Methodological Answer : The compound is typically supplied as a methyl acetate solution (≥95% purity) and requires solvent exchange for biological assays. Critical steps include:

- Gentle heating under inert gas (N2/Ar) to replace methyl acetate with DMSO or ethanol.

- Dilution in PBS (pH 7.2) to achieve 100 µg/mL solubility, with organic solvent residues <0.1% to avoid cytotoxicity.

- Avoidance of long-term aqueous storage (>24 hours) due to oxidation risks. Stability tests under -20°C for ≥1 year are recommended .

Q. How can researchers validate the purity and stability of synthetic this compound derivatives?

- Methodological Answer :

- Purity Validation : Use reverse-phase HPLC with UV detection (210 nm) and compare retention times against certified standards. GC-MS with methyl ester derivatization confirms chain length and double-bond positions.

- Stability Testing : Accelerated degradation studies at 4°C, 25°C, and -20°C over 6–12 months, monitored via peroxide value assays and thiobarbituric acid reactive substances (TBARS) to quantify lipid oxidation .

Q. What discrepancies exist in the reported biological roles of this compound across different model organisms?

- Methodological Answer : Marine studies emphasize its role as a DHA precursor via β-oxidation, while mammalian research highlights its incorporation into testicular triacylglycerols and cholesterol esters. To resolve contradictions:

- Conduct cross-species comparative lipidomics using LC-MS/MS.

- Apply gene silencing (e.g., CRISPR/Cas9 targeting acyl-CoA synthetases) to isolate metabolic pathways in rodent models .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s metabolic effects?

- Methodological Answer :

- Experimental Design : Use a randomized block design with ≥3 biological replicates per dose.

- Analysis : Multivariate ANOVA to account for covariates (e.g., diet, sex), followed by Tukey’s post hoc test. Nonlinear regression (e.g., sigmoidal curve fitting) quantifies EC50 values. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Q. How does the spatial configuration of double bonds influence the compound’s membrane interactions?

- Methodological Answer : Molecular dynamics simulations (GROMACS or NAMD) compare membrane fluidity and curvature induction relative to saturated fatty acids. Experimental validation includes:

- Langmuir monolayer assays to measure lateral pressure and packing density.

- Fluorescence anisotropy using DPH probes in liposomes .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.